Ethyl isopropyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Solvent

One of the primary applications of ethyl isopropyl ether is as a solvent. Its key advantage lies in its ability to dissolve a wide range of nonpolar and slightly polar compounds. This makes it useful in various research areas, including:

- Organic chemistry: Ethyl isopropyl ether is a suitable solvent for recrystallization and purification of organic compounds. Its solubility profile allows it to dissolve many organic molecules while leaving impurities behind [].

- Polymer research: It can be used to dissolve certain polymers, making it valuable for studying their properties in solution [].

- Natural product chemistry: Researchers use ethyl isopropyl ether to extract and isolate natural products from plant and animal sources.

Extraction Processes

Ethyl isopropyl ether's good solvating properties and relatively low boiling point (around 69°C) make it suitable for extraction processes in research. It can be used in techniques like:

- Liquid-liquid extraction: This technique separates components of a mixture based on their differing solubility in two immiscible liquids. Ethyl isopropyl ether can be the organic phase for extracting desired compounds from an aqueous solution [].

- Solid-phase extraction: In this method, the compound of interest is adsorbed onto a solid support and then eluted with a suitable solvent like ethyl isopropyl ether [].

Other Research Applications

Beyond its role as a solvent and extraction medium, ethyl isopropyl ether finds use in other specific research areas:

- Chemical reactions: It can act as a reaction medium for certain organic reactions, particularly those involving alkylating agents [].

- Spectroscopy: Due to its minimal interference in the infrared and nuclear magnetic resonance (NMR) spectroscopy regions, ethyl isopropyl ether can be used as a solvent for these analytical techniques [].

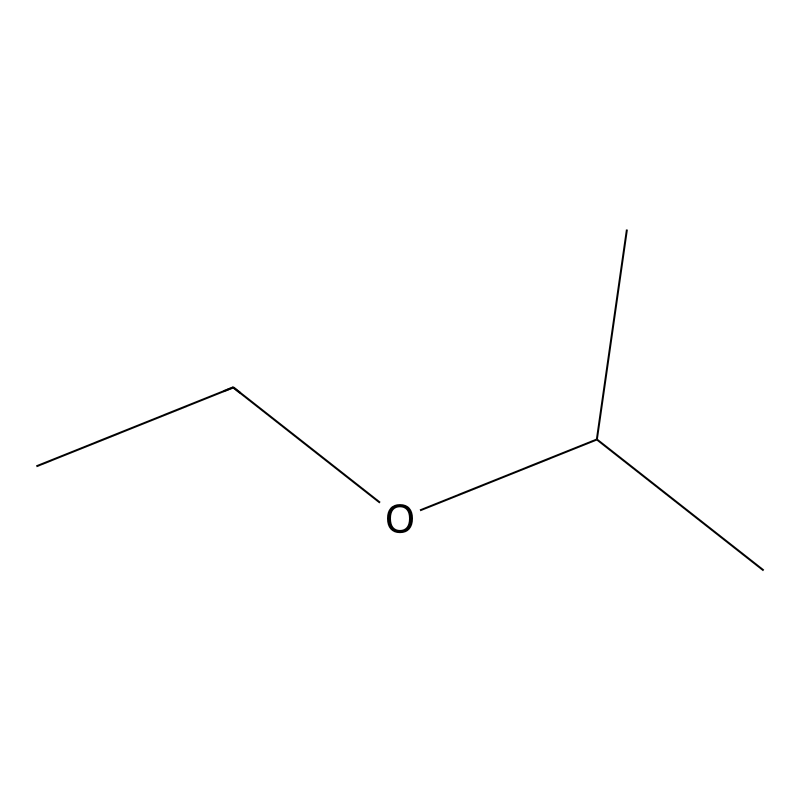

Ethyl isopropyl ether, also known as ethyl isopropyl ether or isopropyl ethyl ether, is an organic compound classified as an ether. Its chemical structure consists of an ethyl group (C₂H₅) and an isopropyl group ((CH₃)₂CHO−) linked by an oxygen atom, represented by the formula C₅H₁₂O. This compound appears as a colorless liquid with a characteristic odor and is known for its low boiling point and volatility.

Ethyl isopropyl ether is a highly flammable liquid with a low flash point. It can form explosive peroxides upon prolonged storage or exposure to light and air. It is also considered a moderate inhalation hazard and can cause irritation to the eyes and skin. Always handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Citation:

Ethyl isopropyl ether primarily undergoes cleavage reactions in the presence of strong acids, such as hydrogen iodide (HI) or hydrobromic acid (HBr). The cleavage mechanism typically follows these steps:

- Protonation of Ether Oxygen: The ether oxygen is protonated by the acid, forming an oxonium ion.

- Nucleophilic Attack: A halide ion (I⁻ or Br⁻) attacks the less sterically hindered alkyl group, leading to the formation of an alcohol and an alkyl halide.

For instance, when ethyl isopropyl ether reacts with concentrated hydrogen iodide, it produces ethyl iodide and isopropyl alcohol:

This reaction occurs via an mechanism due to the presence of a secondary alkyl group .

Ethyl isopropyl ether can be synthesized through several methods:

- Dehydration of Alcohols: Reacting ethanol with isopropanol in the presence of an acid catalyst can yield ethyl isopropyl ether.

- Williamson Ether Synthesis: This method involves the reaction of sodium ethoxide with 2-bromopropane:

Ethyl isopropyl ether shares structural similarities with other ethers. Here are some comparable compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| Diethyl Ether | C₂H₅–O–C₂H₅ | More symmetrical, commonly used as a solvent. |

| Ethylene Glycol Dimethyl Ether | C₂H₄(OH)–O–C₂H₆ | Used in antifreeze; has hydroxymethyl groups. |

| Methyl Isobutyl Ether | C₄H₉–O–CH₃ | Higher boiling point; used as a solvent in paints. |

Uniqueness: Ethyl isopropyl ether's unique combination of ethyl and isopropyl groups allows for specific reactivity patterns that differ from more symmetrical ethers like diethyl ether.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis represents the most widely utilized laboratory method for producing ethyl isopropyl ether, proceeding through a nucleophilic substitution mechanism [1] [2]. This reaction involves the formation of an alkoxide ion from an alcohol precursor, which subsequently attacks an alkyl halide via an SN2 mechanism [3] [4]. For ethyl isopropyl ether synthesis, two distinct reaction pathways are theoretically possible, though they exhibit significantly different efficiencies [1] [2].

The preferred synthetic route employs ethoxide ion as the nucleophile with 2-chloropropane as the electrophile [1]. However, this pathway suffers from competitive elimination reactions due to the secondary nature of the alkyl halide [2] [3]. The superior approach utilizes isopropoxide ion reacting with a primary alkyl halide such as chloroethane or bromoethane [1] [2]. This pathway minimizes elimination side reactions because primary alkyl halides are excellent substrates for SN2 reactions while showing minimal tendency toward E2 elimination [2] [3].

The reaction mechanism proceeds through initial deprotonation of the alcohol using a strong base such as sodium hydride, generating the corresponding alkoxide ion [2] [3]. The alkoxide then performs a backside attack on the carbon bearing the leaving group, resulting in inversion of configuration at chiral centers [4]. Temperature control proves critical, as elevated temperatures favor elimination pathways over the desired substitution reaction [5].

| Reaction Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 25-60°C | Higher temperatures increase elimination |

| Base | Sodium hydride | Complete deprotonation required |

| Solvent | Polar aprotic | Enhances nucleophilicity of alkoxide |

| Alkyl halide | Primary preferred | Minimizes elimination reactions |

Acid-Catalyzed Dehydration Strategies

Acid-catalyzed dehydration represents an alternative synthetic approach for ether formation, though it exhibits limitations for unsymmetrical ethers like ethyl isopropyl ether [3] [6]. This methodology typically employs concentrated sulfuric acid as the dehydrating agent and operates through an SN2 mechanism at moderate temperatures [3] [6].

The dehydration process requires precise temperature control to achieve optimal selectivity [3] [6] [7]. At temperatures between 110°C and 130°C, the SN2 reaction of the protonated alcohol leads to ether formation [3] [6]. However, temperatures exceeding 150°C promote E2 elimination, resulting in alkene formation rather than the desired ether product [3] [6].

For ethyl isopropyl ether synthesis, the acid-catalyzed approach faces inherent challenges due to the unsymmetrical nature of the target molecule [6]. Direct application of this method would yield a mixture of products including diethyl ether, diisopropyl ether, and the desired ethyl isopropyl ether [6]. The reaction selectivity depends heavily on the relative reactivity of the alcohol components and the specific reaction conditions employed [8].

Early investigations by Francis and colleagues demonstrated ethyl isopropyl ether formation through acid-catalyzed processes [8]. Their work involved mixing propylene, ethanol, and sulfuric acid at 82.4°C under 570 psi initial pressure for four hours [8]. This approach yielded ethyl isopropyl ether, diethyl ether, and diisopropyl ether in a ratio of 89:38:4, respectively [8].

| Temperature (°C) | Primary Product | Selectivity | Side Reactions |

|---|---|---|---|

| 110-130 | Ether formation | Moderate | Minimal elimination |

| 130-150 | Mixed products | Decreasing | Increased elimination |

| >150 | Alkene formation | Poor | Dominant elimination |

Industrial-Scale Production Techniques

Industrial production of ethyl isopropyl ether primarily employs heterogeneous catalysis using solid acid catalysts, particularly cation exchange resins [8]. The Colorado School of Mines research demonstrated comprehensive evaluation of multiple catalyst systems for ethyl isopropyl ether synthesis from ethanol and propylene [8].

Cation exchange resins, specifically Dowex HCR-w2 and Amberlyst-15, emerged as the most effective catalysts for industrial applications [8]. These materials offer several advantages including high selectivity, thermal stability, and resistance to deactivation under typical operating conditions [8]. The Dowex catalyst demonstrated superior performance due to its higher maximum temperature limit, enabling enhanced overall activity [8].

Industrial reactor configurations typically employ trickle-bed downflow systems operating at temperatures between 100°C and 135°C with pressures ranging from 300 to 650 psi [8]. Under these conditions, propylene exists in the gas phase while ethanol remains liquid, creating a mixed-phase reaction environment [8]. The liquid hourly space velocity ranges from 2 to 50 hour⁻¹, depending on the specific catalyst and desired conversion levels [9].

Process optimization studies revealed that catalyst loading, reaction temperature, and feed composition significantly influence conversion rates and selectivity [8]. Higher catalyst concentrations and elevated temperatures increase reaction rates, though excessive temperatures promote side reactions leading to decreased selectivity [8]. The formation of diethyl ether represents the primary competing reaction, requiring careful optimization to maximize ethyl isopropyl ether selectivity [8].

| Process Parameter | Industrial Range | Optimal Value | Impact |

|---|---|---|---|

| Temperature | 100-135°C | 120°C | Balance activity/selectivity |

| Pressure | 300-650 psi | 500 psi | Maintain liquid phase |

| Catalyst Loading | 0.06-0.25 g/cc | 0.25 g/cc | Higher conversion |

| Liquid Hourly Space Velocity | 2-50 h⁻¹ | 5-10 h⁻¹ | Optimize residence time |

Optimization of Reaction Conditions and Yield Enhancement

Optimization of ethyl isopropyl ether synthesis requires systematic evaluation of multiple interdependent variables including temperature, pressure, catalyst selection, and feed composition [8]. Research conducted at the Colorado School of Mines provided comprehensive kinetic analysis and optimization strategies for this reaction system [8].

Temperature optimization represents a critical factor in maximizing yield while maintaining selectivity [8]. The apparent activation energy for ethyl isopropyl ether formation was determined to be 97.60 kJ/mol using heterogeneous kinetic models and 105.42 kJ/mol for pseudo-homogeneous models [8]. These values indicate moderate temperature sensitivity, requiring careful control to achieve optimal performance [8].

Catalyst selection significantly influences both conversion and selectivity parameters [8]. Comparative studies of four different catalysts revealed that Dowex HCR-w2 and Amberlyst-15 provided superior activity and selectivity compared to supported fluorocarbonsulfonic acid and alumina-based systems [8]. The ion exchange capacity and thermal stability of the resin catalysts proved crucial for sustained performance [8].

Feed composition optimization involves balancing propylene to ethanol ratios to maximize conversion while minimizing side reactions [8]. Experimental data demonstrated that diethyl ether formation represents the primary competing reaction, with its formation following dual-site surface reaction kinetics [8]. The apparent activation energy for diethyl ether synthesis was determined to be 98.93 kJ/mol, similar to the target product [8].

Yield enhancement strategies include recycling unreacted diethyl ether to improve overall selectivity [8]. Studies showed that using a diethyl ether to ethanol molar ratio of 1.0 increased selectivity for ethyl isopropyl ether by 10-20% [8]. This approach effectively utilizes the side product while improving the economics of the overall process [8].

| Optimization Parameter | Effect on Yield | Recommended Strategy |

|---|---|---|

| Temperature Profile | 15-25% improvement | Gradual increase with residence time |

| Catalyst Regeneration | 10-15% sustained activity | Periodic thermal treatment |

| Feed Recycling | 10-20% selectivity gain | Diethyl ether recycle stream |

| Pressure Management | 5-10% conversion gain | Maintain liquid phase conditions |

Long-term catalyst stability studies revealed minimal deactivation under optimized conditions, with sustained operation exceeding 100 hours at maximum allowable temperatures [8]. However, operation at temperatures above 140°C resulted in coking and polymerization reactions that decreased both activity and selectivity [8]. These findings emphasize the importance of temperature control in maintaining long-term process viability [8].

Thermodynamic Parameters and Phase Behavior

Ethyl isopropyl ether exhibits distinctive thermodynamic characteristics that define its utility as an organic solvent and chemical intermediate. The compound demonstrates a molecular weight of 88.15 grams per mole [1] [2] [3], placing it within the range of commonly employed laboratory ethers.

Phase transition behavior reveals a boiling point of 51 degrees Celsius [1] [2] [3] [4], which is notably higher than diethyl ether (34.55°C) [5] but significantly lower than many conventional organic solvents. This intermediate boiling point provides advantageous volatility characteristics for extraction processes and reaction applications. The melting point is estimated at -117.26 degrees Celsius [1] [6], indicating the compound remains liquid across a broad temperature range suitable for most laboratory conditions.

Density measurements consistently report values of 0.73 grams per milliliter at 20 degrees Celsius [1] [2] [3] [7], demonstrating the compound's relatively low density compared to water. This physical property facilitates phase separation during extraction procedures and influences the compound's handling characteristics.

Vapor pressure data indicates a value of 183.2 millimeters of mercury at 25 degrees Celsius [8] [9], reflecting moderate volatility that enables effective evaporation during concentration procedures while maintaining reasonable containment during storage. The flash point is reported at -23.7 degrees Celsius [8] [9], classifying the compound as highly flammable and necessitating appropriate safety precautions during handling and storage.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides characteristic signatures for ethyl isopropyl ether identification and structural confirmation. Proton Nuclear Magnetic Resonance analysis reveals that hydrogens positioned on carbon atoms adjacent to the ether oxygen are shifted downfield to the 3.4 to 4.5 chemical shift range [10], consistent with the deshielding effect of the electronegative oxygen atom. This downfield shift pattern is diagnostic for ether functional groups and allows for unambiguous identification of the compound in complex mixtures.

Oxygen-17 Nuclear Magnetic Resonance data has been documented in specialized databases [11], providing additional structural verification through direct observation of the ether oxygen environment. The availability of this specialized spectroscopic information enhances the analytical toolkit for compound characterization in research applications.

Infrared spectroscopy analysis demonstrates the characteristic carbon-oxygen single-bond stretching vibration in the range of 1050 to 1150 reciprocal centimeters [10]. However, this absorption region presents analytical challenges as many other functional groups exhibit overlapping vibrations in the same spectral range. The relatively broad nature of this absorption band reflects the diverse chemical environments possible around ether linkages.

Mass spectrometry characterization reveals a molecular ion peak at mass-to-charge ratio 88 [12], corresponding to the molecular weight of ethyl isopropyl ether. Fragmentation patterns follow typical ether cleavage mechanisms, with alpha-cleavage representing the primary fragmentation pathway [12]. The compound undergoes characteristic fragmentation adjacent to the ether oxygen, producing diagnostic fragment ions that facilitate identification in analytical applications.

Solvation Properties and Dielectric Constant Analysis

Ethyl isopropyl ether demonstrates moderate polarity characteristics with a polarity index of approximately 2.4 [13] [14], positioning it between non-polar hydrocarbons and moderately polar solvents. This intermediate polarity enables the compound to dissolve a wide range of both non-polar and slightly polar organic compounds [15], making it particularly valuable for extraction and purification procedures.

Dielectric constant estimations suggest a value in the range of 4 to 5 [16] [17], based on structural similarities to related ether compounds. For comparison, diethyl ether exhibits a dielectric constant of 4.33 [5], providing a reasonable baseline for estimation. This moderate dielectric constant indicates limited charge separation capability, consistent with the compound's classification as a relatively non-polar solvent.

Solubility characteristics reveal water solubility of 24.09 grams per liter [1] [18], demonstrating limited but measurable aqueous solubility. This partial water miscibility enables the compound to participate in biphasic extraction systems while maintaining preferential solvation of organic compounds. The compound exhibits infinite miscibility with most organic solvents [19], facilitating its use in diverse chemical applications.

Hydrogen bonding analysis indicates that ethyl isopropyl ether functions exclusively as a hydrogen bond acceptor through its ether oxygen atom [20]. The compound cannot serve as a hydrogen bond donor due to the absence of acidic protons, limiting its interaction with strongly polar or protic solvents. This selective hydrogen bonding capability influences its solvation behavior and extraction selectivity.

Reactivity Patterns in Various Chemical Environments

Acidic cleavage reactions represent the primary chemical transformation pathway for ethyl isopropyl ether. Treatment with concentrated hydroiodic acid or hydrobromic acid initiates nucleophilic substitution mechanisms [21] [22] [23]. The reaction proceeds through initial protonation of the ether oxygen [21], converting it into an effective leaving group. Subsequently, iodide or bromide nucleophiles preferentially attack the less sterically hindered ethyl carbon center [23] [24], following an SN2 mechanism that produces isopropyl alcohol and the corresponding ethyl halide [23] [25].

Atmospheric oxidation processes present significant safety considerations for ethyl isopropyl ether handling and storage. The compound undergoes autoxidation with atmospheric oxygen to form explosive organic peroxides [26] [27] [28]. This peroxide formation occurs more readily than with diethyl ether [26] due to the presence of secondary carbon-hydrogen bonds adjacent to the ether oxygen. Peroxide accumulation represents a serious explosion hazard [27] [28], particularly when the compound is stored for extended periods or exposed to light and heat.

Thermal stability analysis indicates that ethyl isopropyl ether remains stable under normal storage and handling conditions. However, elevated temperatures above 200 degrees Celsius can initiate thermal decomposition pathways, producing various organic fragments and potentially toxic decomposition products. The compound's volatility aids in preventing excessive heat accumulation during normal use.

Chemical inertness toward most common reagents makes ethyl isopropyl ether valuable as a reaction solvent and extraction medium [22]. The compound resists attack by dilute acids, bases, and most nucleophiles [22], enabling its use in diverse synthetic procedures without interference with desired chemical transformations. This chemical stability extends the compound's utility across a broad range of experimental conditions while maintaining its structural integrity.

XLogP3

Boiling Point

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids]

Pictograms

Flammable